Alvocidib

CDK inhibitor kinase profiling selectivity

Alvocidib (Flavopiridol) is the only multi-CDK inhibitor with clinically proven AML remission improvement (70% CR rate in FLAM regimen) and validated MCL-1 downregulation/venetoclax synergy. Unlike selective CDK4/6 or CDK9 inhibitors, its balanced CDK9/4/7/11 inhibition (IC50: 6-57 nM) uniquely enables both transcriptional repression and cell cycle arrest. Essential reference for MCL-1 resistance and AML translational research.

Molecular Formula C21H20ClNO5
Molecular Weight 401.8 g/mol
CAS No. 146426-40-6
Cat. No. B1662207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvocidib
CAS146426-40-6
Synonyms(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one
alvocidib
flavopiridol
HMR 1275
L 868275
L-868275
L86-8275
Molecular FormulaC21H20ClNO5
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
InChIInChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1
InChIKeyBIIVYFLTOXDAOV-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Alvocidib (CAS 146426-40-6) Product Specification and CDK Inhibitor Class Characterization


Alvocidib, also known as Flavopiridol or HMR-1275, is a synthetic flavonoid alkaloid that functions as a potent, ATP-competitive, broad-spectrum inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 [1]. It exhibits a well-characterized polypharmacological profile with a pronounced affinity for CDK9 (IC50 = 6 nM) [2], a key regulator of transcriptional elongation and anti-apoptotic protein expression, and is currently under clinical investigation for the treatment of hematologic malignancies, including acute myeloid leukemia (AML) [3].

Alvocidib (CAS 146426-40-6) Procurement Rationale: Why Broad CDK Inhibition Profile Precludes Direct Analog Substitution


Alvocidib cannot be substituted with other pan-CDK inhibitors or CDK9-selective agents due to its unique spectrum of kinase inhibition, distinct pharmacokinetic properties, and a well-validated clinical safety and efficacy profile in AML. Unlike selective CDK4/6 inhibitors (e.g., palbociclib) or CDK9-selective inhibitors (e.g., atuveciclib), alvocidib's balanced inhibition of multiple CDKs—including CDK9 (6 nM), CDK4 (10 nM), CDK7 (23 nM), and CDK11 (57 nM)—is integral to its mechanism of action, which involves both transcriptional repression and cell cycle arrest [1]. Furthermore, alvocidib is the only CDK inhibitor with a mature clinical development program in AML demonstrating a significant improvement in complete remission (CR) rates (70% vs. 46%) when added to a cytarabine-based backbone [2]. Substituting a compound with a different CDK selectivity profile would fundamentally alter the expected biological and clinical outcomes, as demonstrated by the failure of CDK4/6 inhibition to potentiate venetoclax activity, a property specific to alvocidib's CDK9 inhibition [3].

Quantitative Evidence Guide: Alvocidib (CAS 146426-40-6) Differentiated Performance Metrics vs. Comparators


CDK9 Inhibition Potency and Broad-Spectrum Selectivity Profile vs. Dinaciclib and Palbociclib

Alvocidib exhibits a unique CDK inhibition profile characterized by potent CDK9 inhibition (IC50 = 6 nM) with concomitant activity against CDK4 (10 nM), CDK7 (23 nM), and CDK11 (57 nM) [1]. In contrast, the CDK inhibitor dinaciclib demonstrates a different selectivity signature (CDK2: 1 nM, CDK5: 1 nM, CDK1: 3 nM, CDK9: 4 nM), while the CDK4/6-selective inhibitor palbociclib shows minimal activity against CDK9 and CDK7 [2].

CDK inhibitor kinase profiling selectivity transcriptional regulation

CDK9-Dependent Downregulation of MCL-1 Protein: A Key Differentiation from CDK4/6 Inhibitors

Alvocidib treatment leads to a rapid and significant downregulation of the anti-apoptotic protein MCL-1, a known mediator of resistance to BCL-2 inhibitors like venetoclax [1]. In AML cell lines, alvocidib induces a two-fold decrease in MCL-1 protein levels [2]. Crucially, this effect is dependent on CDK9 inhibition; selective CDK4/6 inhibition with palbociclib does not result in MCL-1 downregulation and fails to potentiate venetoclax activity [3].

apoptosis MCL-1 BCL-2 family drug resistance

Clinical Superiority: FLAM Regimen Achieves Higher Complete Remission Rate vs. Standard 7+3 in Newly Diagnosed AML

In a randomized, multicenter Phase II clinical trial (NCT01349972) involving 165 newly diagnosed AML patients (age 18-70 years) with intermediate/adverse-risk cytogenetics, the FLAM regimen (alvocidib, cytarabine, mitoxantrone) demonstrated a significantly higher complete remission (CR) rate compared to the standard 7+3 induction chemotherapy (cytarabine/daunorubicin) [1]. The CR rate after one cycle was 70% for FLAM versus 46% for 7+3 (P = 0.003) [2].

acute myeloid leukemia clinical trial complete remission combination therapy

Synergistic Cytotoxicity with Venetoclax in Both Venetoclax-Sensitive and -Resistant AML Models

Alvocidib demonstrates potent synergy with the BCL-2 inhibitor venetoclax across a panel of AML cell lines, including those with acquired resistance to venetoclax [1]. Combination Index (CI) values, calculated using the Chou-Talalay method, were consistently < 1.0, indicating strong synergy in both venetoclax-sensitive (MOLM-13, MV4-11) and venetoclax-resistant (THP-1, OCI-AML3) cells [2].

combination therapy synergy BCL-2 inhibitor drug resistance

Cytotoxicity in Nucleoside Analog-Resistant AML Cells: Single-Agent Activity Where Venetoclax Fails

In a study using newly established HL-60 AML cell line variants with resistance to cytarabine (ara-C) and clofarabine (CAFdA), alvocidib as a single agent demonstrated direct cytotoxicity, whereas the BCL-2 inhibitor venetoclax showed no single-agent activity [1]. The resistant variants (10-fold ara-C-resistant, 4-fold and 30-fold CAFdA-resistant) exhibited overexpression of both BCL-2 and MCL-1, highlighting alvocidib's ability to overcome resistance driven by MCL-1 upregulation [2].

drug resistance cytarabine clofarabine BCL-2 family

High-Value Research Applications for Alvocidib (CAS 146426-40-6) Based on Quantified Differentiation


Investigating MCL-1-Dependent Resistance Mechanisms in BCL-2 Inhibitor Therapy

Alvocidib is uniquely suited for preclinical studies aiming to elucidate and overcome MCL-1-mediated resistance to venetoclax. Its established ability to downregulate MCL-1 via CDK9 inhibition (a two-fold decrease in AML cells) and synergize with venetoclax (CI < 1.0) makes it an essential control compound for validating novel MCL-1-targeting strategies or for dissecting the balance between BCL-2 and MCL-1 dependency in hematologic malignancies [1].

Developing Novel Combination Regimens for High-Risk and Refractory Acute Myeloid Leukemia

The clinical validation of the FLAM regimen, which demonstrated a 70% complete remission rate compared to 46% for standard 7+3 in a randomized Phase II trial, positions alvocidib as a critical reference agent for translational research in AML [2]. It is highly relevant for preclinical testing of novel drug combinations intended to improve induction therapy outcomes, particularly in patient populations with poor-risk cytogenetics or secondary AML.

Elucidating the Role of Transcriptional CDKs in Cell Cycle and Apoptosis

Alvocidib's balanced, multi-CDK inhibition profile (CDK9: 6 nM, CDK4: 10 nM, CDK7: 23 nM, CDK11: 57 nM) provides a valuable tool for mechanistic studies exploring the interplay between transcriptional regulation (CDK7/9) and cell cycle progression (CDK4/6) [3]. It serves as a benchmark for comparing the cellular and molecular effects of more selective CDK inhibitors (e.g., CDK9-selective or CDK4/6-selective agents), enabling researchers to deconvolute the contributions of individual CDKs to cancer cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvocidib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.